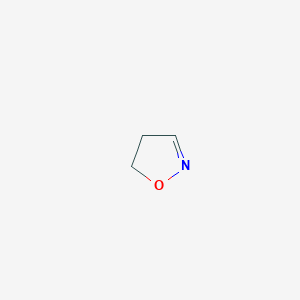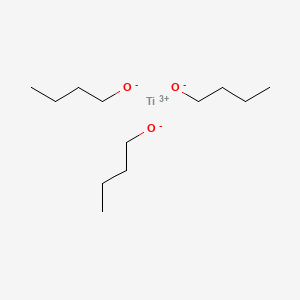
Thiuram disulfide
Vue d'ensemble
Description
Thiuram disulfides are a class of organosulfur compounds with the general formula (R₂NCSS)₂. These compounds are derived from the oxidation of dithiocarbamates and are widely used in various industrial applications, including the vulcanization of rubber, the manufacture of pesticides, and as drugs. They are typically white or pale yellow solids that are soluble in organic solvents .
Méthodes De Préparation
Thiuram disulfides are synthesized through the oxidation of dithiocarbamates. The typical synthetic route involves the following steps:
Condensation Reaction: Secondary amines react with carbon disulfide to form dithiocarbamates.
Oxidation Reaction: The dithiocarbamates are then oxidized to form thiuram disulfides.
For example, the reaction of sodium diethyldithiocarbamate with chlorine can be represented as: [ 2 R₂NCSSNa + Cl₂ \rightarrow (R₂NCSS)₂ + 2 NaCl ]
In industrial settings, a continuous-flow photocatalytic synthesis method has been developed, utilizing oxygen as the oxidant and Eosin Y as the photoredox catalyst. This method is highly atom- and step-economical, featuring reduced reaction times and excellent product yield and purity .
Analyse Des Réactions Chimiques
Thiuram disulfides undergo various chemical reactions, including:
Oxidation: Thiuram disulfides can be further oxidized to form thiocarbamoyl chlorides.
Reduction: They can be reduced back to dithiocarbamates using reagents such as triphenylphosphine or cyanide salts.
Substitution: Thiuram disulfides react with Grignard reagents to form esters of dithiocarbamic acid.
For instance, the reaction with Grignard reagents can be represented as: [ [Me₂NC(S)S]₂ + MeMgX \rightarrow Me₂NC(S)SMe + Me₂NCS₂MgX ]
Applications De Recherche Scientifique
Thiuram disulfides have a wide range of applications in scientific research and industry:
Biology and Medicine:
Mécanisme D'action
The mechanism of action of thiuram disulfides varies depending on their application. For example, disulfiram inhibits acetaldehyde dehydrogenase, leading to an accumulation of acetaldehyde in the blood, which produces unpleasant symptoms when alcohol is consumed . In the rubber industry, thiuram disulfides act as accelerators by decomposing into free radicals that facilitate the cross-linking of rubber molecules .
Comparaison Avec Des Composés Similaires
Thiuram disulfides can be compared with other sulfur-containing compounds such as thiosulfinates and organic polysulfanes. While all these compounds contain sulfur, thiuram disulfides are unique in their ability to rapidly decompose into free radicals, making them highly efficient as free radical initiators . Similar compounds include:
Thiosulfinates: Derived from Allium plants, these compounds have applications in medicine and agriculture.
Organic Polysulfanes:
Thiuram disulfides stand out due to their versatility and efficiency in industrial and medical applications.
Propriétés
IUPAC Name |
carbamothioylsulfanyl carbamodithioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N2S4/c3-1(5)7-8-2(4)6/h(H2,3,5)(H2,4,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNJTIWCTNEOSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=S)(N)SSC(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N2S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00198451 | |
| Record name | Disulfide, bis(thiocarbamoyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00198451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
504-90-5 | |
| Record name | Thiuram disulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=504-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Disulfide, bis(thiocarbamoyl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504905 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disulfide, bis(thiocarbamoyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00198451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















